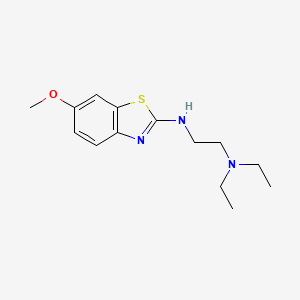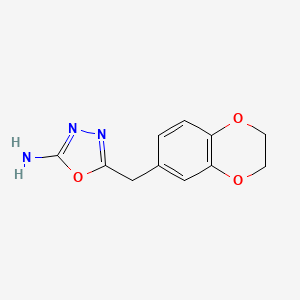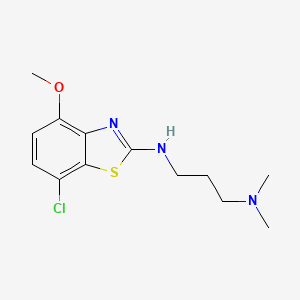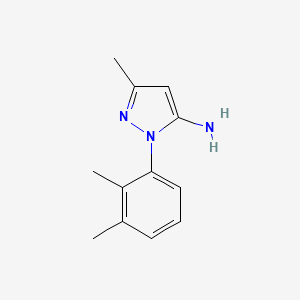
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, or 1-(2,3-dimethylphenyl)pyrazol-5-ylmethylamine, is a pyrazolamine molecule that is used in various scientific research applications. It is a nitrogenous heterocyclic compound with a molecular weight of 185.24 g/mol. 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a white, crystalline solid that is soluble in water and has a melting point of 101-102°C.
Wissenschaftliche Forschungsanwendungen
- Scientific Literature Databases : Searching scientific databases like PubMed or ScienceDirect using the CAS Registry Number (CAS RN: 957065-89-3) or the molecule’s name might reveal relevant research articles.
- Patent Databases : Patent filings sometimes disclose novel uses of chemical compounds. Searching patent databases using keywords like “1-(2,3-Dimethylphenyl)pyrrolidine” or “pyrrolidine derivatives” might provide clues about potential applications.
- Application : This compound is used in pharmaceutical compositions for the treatment of retinal diseases, retinal neuroprotection, and vision enhancement .
- Method : The pharmaceutical composition comprises a therapeutically effective amount of the compound .
- Results : The treatment has been shown to be effective for retinal diseases, providing neuroprotection and enhancing vision .
- Application : This compound is used in the synthesis of 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
- Method : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate .
- Results : The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
- Application : Dexmedetomidine, or 4- [ (1S)-1- (2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C 13 H 16 N 2, is used as a sedative and analgesic in veterinary medicine .
- Method : Dexmedetomidine is commercially available as a water-soluble HCl salt .
- Results : Dexmedetomidine has been shown to be effective as a sedative and analgesic in veterinary medicine .
Pharmaceutical Compositions for Treating Retinal Diseases
Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
Dexmedetomidine
- Application : This compound is used in the preparation of 3-(2,3-dimethylphenyl)-2-butenal, which is used in perfumes .
- Method : The method involves the reaction of 1-bromo-2,3-dimethylbenzene and crotonaldehyde .
- Results : The process effectively absorbs the hydrogen chloride generated in the production process of the 1-(2,3-dimethylphenyl)-1-chloroethane, making the process more environment-friendly. The yield of the reaction product 1-(2,3-dimethylphenyl)-1-chloroethane obtained at the same time is more than 85 percent .
- Application : This compound is used in the green production method of 1-(2,3-dimethylphenyl)-1-chloroethane, which is an important intermediate in the synthesis process of dexmedetomidine .
- Method : The method involves the reaction of 1-(2,3-dimethylphenyl)-1-ethanol and hydrogen chloride .
- Results : The process effectively absorbs the hydrogen chloride generated in the production process of the 1-(2,3-dimethylphenyl)-1-chloroethane, making the process more environment-friendly. The yield of the reaction product 1-(2,3-dimethylphenyl)-1-chloroethane obtained at the same time is more than 85 percent .
Preparation of 3-(2,3-Dimethylphenyl)-2-butenal
Green Production Method of 1-(2,3-Dimethylphenyl)-1-chloroethane
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(10(8)3)15-12(13)7-9(2)14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTETTZLRWDEFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



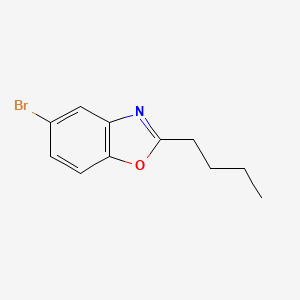
![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)
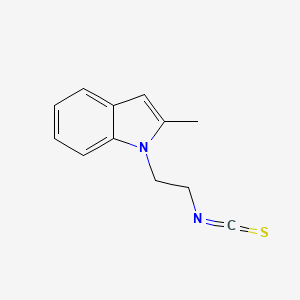
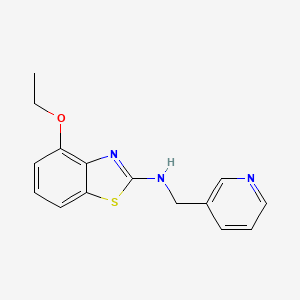
![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)
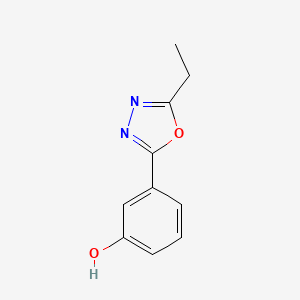
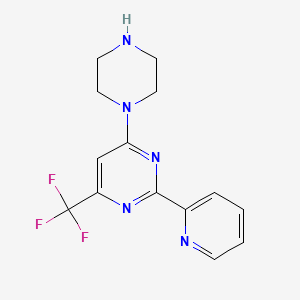
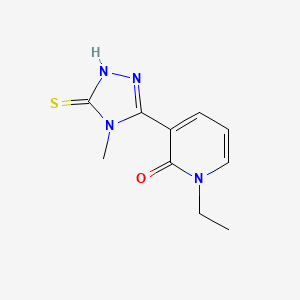
![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)
